N-(3-chlorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
[5-(3-chloroanilino)triazolidin-4-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN6O/c1-14-5-7-17(8-6-14)26-9-11-27(12-10-26)20(28)18-19(24-25-23-18)22-16-4-2-3-15(21)13-16/h2-8,13,18-19,22-25H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIHMBWYBYGCTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3C(NNN3)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H21ClN6O with a molecular weight of 396.88 g/mol. The structure includes a triazole ring, a piperazine moiety, and a chlorophenyl substituent, which are critical for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Neurotransmitter Modulation : Compounds containing piperazine rings often exhibit activity in modulating neurotransmitter systems. This suggests potential applications in treating mood disorders and schizophrenia.
- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties against various pathogens. The presence of the triazole ring is linked to enhanced activity against bacteria and fungi .
- Anticancer Potential : Research indicates that derivatives of triazole compounds can interfere with cellular processes such as tubulin polymerization, leading to mitotic arrest in cancer cells .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various substituted triazole compounds, including derivatives similar to this compound. The most active compounds demonstrated significant inhibition against Mycobacterium tuberculosis with IC90 values indicating strong potential for further development as anti-tubercular agents .
Case Study 2: Anticancer Properties
In another investigation focusing on the anticancer properties of triazole-based compounds, derivatives were tested against multiple cancer cell lines. The results highlighted that certain modifications led to enhanced antiproliferative effects, suggesting that this compound could serve as a lead compound for developing new anticancer therapies .
Scientific Research Applications
Molecular Formula
- Molecular Formula : C20H21ClN6O
- Molecular Weight : 396.88 g/mol
Structural Characteristics
The compound features a triazole ring, which is known for its diverse biological activities. The presence of a piperazine moiety further enhances its pharmacological potential by providing flexibility and the ability to interact with various biological targets.
Synthesis Pathways
The synthesis of N-(3-chlorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine can be achieved through several methods. One common approach involves the reaction of piperazine derivatives with isocyanates or carboxylic acids under controlled conditions to form the desired amide bond. The triazole ring can be synthesized through a click chemistry approach using azides and alkynes, which has become a popular method due to its efficiency and specificity .
Anticancer Properties
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer activity. The triazole ring's ability to modulate enzyme activity and inhibit cell proliferation has made it a target for cancer therapeutics. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. The triazole structure is known for its antifungal activity, making it a candidate for developing new antifungal agents. Additionally, it has shown efficacy against certain bacterial strains, indicating its potential as a broad-spectrum antimicrobial agent .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of triazole-containing compounds. These effects are attributed to their ability to inhibit acetylcholinesterase (AChE) activity, which is crucial in treating neurodegenerative diseases such as Alzheimer's. The compound's interaction with neurotransmitter systems suggests potential applications in neuropharmacology .
Study on Anticancer Activity
In one study published in Medicinal Chemistry, researchers synthesized a series of triazole derivatives and evaluated their anticancer properties against various cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects, leading to cell cycle arrest and apoptosis induction in cancer cells .
Research on Antimicrobial Efficacy
A study conducted by researchers at a prominent university investigated the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The findings showed that the compound effectively inhibited the growth of resistant strains, suggesting its potential as a novel antimicrobial agent .
Comparison with Similar Compounds
Core Structural Variations
The target compound belongs to a class of 1,2,3-triazol-5-amine derivatives with piperazine-linked substituents. Key analogues and their differences are summarized below:
Key Observations :
- Substituent Positioning : The 3-chlorophenyl group in the target compound may influence electronic properties compared to 4-ethylphenyl () or methoxyphenyl () analogues.
- Piperazine Modifications: Substituting the piperazine’s aryl group (e.g., 4-methylphenyl vs.
- Heterocycle Hybrids : Compounds like 22a () and 13 () incorporate thione or oxadiazole moieties, which could enhance metabolic stability or π-π stacking interactions.
Insights :
Molecular Properties
Comparative molecular weights and functional groups:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₂₁H₂₁ClN₆O | 408.89 | Triazole, amide, piperazine |
| 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine | C₁₈H₁₃F₃N₆O | 386.34 | Oxadiazole, trifluoromethyl |
| 5-(3-Chlorophenyl)-4-(4-methylphenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (22a) | C₂₁H₂₂ClN₅OS | 427.95 | Thione, morpholine |
Analysis :
Q & A
Basic: What synthetic strategies are recommended to optimize the yield and purity of N-(3-chlorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine?
Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation, coupling, and functional group transformations. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., HBTU) with triethylamine as a base in anhydrous THF or DCM to link the piperazine-carbonyl group to the triazole core .
- Triazole formation : Optimize copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions (e.g., CuSO₄·5H₂O and sodium ascorbate) to ensure regioselectivity .
- Purification : Employ gradient elution via silica gel chromatography (e.g., 5–10% methanol in dichloromethane) or preparative HPLC for high-purity isolation .
Critical parameters : Control reaction temperature (0–25°C for sensitive steps), pH (neutral for amide coupling), and solvent polarity to minimize side reactions .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
Use a combination of analytical techniques:
- NMR spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.4 ppm for chlorophenyl and methylphenyl groups) and triazole protons (δ 8.1–8.3 ppm) .
- ¹³C NMR : Confirm carbonyl resonance (~165 ppm) and piperazine carbons (~45–50 ppm) .
- Mass spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ with exact mass matching theoretical values (e.g., ~450–460 g/mol) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to verify purity (>95%) .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies on this compound?
Answer:
- Core modifications :
- Replace the 3-chlorophenyl group with fluorophenyl or methoxyphenyl to assess halogen/electron effects on receptor binding .
- Substitute the 4-methylpiperazine with a morpholine ring to study steric and electronic impacts .
- Functional group analysis :
- Introduce bioisosteres (e.g., replacing the triazole with oxadiazole) to evaluate metabolic stability .
- In silico modeling : Perform molecular docking (AutoDock Vina) against targets like dopamine D3 receptors or carbonic anhydrase isoforms to predict binding modes .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Enzyme inhibition : Test against carbonic anhydrase isoforms (hCA I/II) using a stopped-flow CO₂ hydration assay .
- Receptor binding : Radioligand displacement assays for serotonin (5-HT₁A) or dopamine receptors (D2/D3) with [³H]-spiperone .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .
Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?
Answer:
- Variable analysis : Compare solvent polarity (DMF vs. THF), catalyst loadings (CuAAC), and protecting group strategies across studies .
- Design of Experiments (DoE) : Use response surface methodology to optimize temperature, stoichiometry, and reaction time .
- Side-product identification : LC-MS or GC-MS to detect intermediates (e.g., unreacted azides or hydrolyzed carbonyls) .
Advanced: What computational approaches are recommended to predict metabolic stability?
Answer:
- ADMET prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism, bioavailability, and LogP .
- Metabolite identification : Run molecular dynamics simulations (GROMACS) to model oxidation pathways at the triazole or piperazine moieties .
Basic: How do solvent choices impact the synthesis of this compound?
Answer:
- Polar aprotic solvents (e.g., DMF, DCM): Enhance solubility of intermediates during coupling reactions but may require strict anhydrous conditions .
- Protic solvents (e.g., ethanol): Useful for recrystallization but risk esterification or hydrolysis of the carbonyl group .
Basic: Which analytical techniques are most reliable for assessing purity?
Answer:
- HPLC-DAD : Use a C18 column (5 µm, 4.6 × 150 mm) with acetonitrile/water (0.1% TFA) gradient (70:30 to 90:10 over 15 min) .
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
Advanced: How to design derivatives for improved blood-brain barrier (BBB) penetration?
Answer:
- Lipophilicity optimization : Introduce fluorine atoms or methyl groups to increase LogP (target range: 2–3) .
- P-glycoprotein efflux avoidance : Reduce molecular weight (<500 Da) and hydrogen bond donors (<2) via substituent truncation .
Advanced: What protocols ensure stability during long-term storage?
Answer:
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the carbonyl group .
- Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
